molecular formula C28H52 B13956364 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane CAS No. 55334-73-1

1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane

Cat. No.: B13956364
CAS No.: 55334-73-1
M. Wt: 388.7 g/mol
InChI Key: IJBGDXMHVWEWQQ-UHFFFAOYSA-N
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Description

1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane (CAS Registry Number: 55334-73-1) is a synthetic, high molecular weight hydrocarbon with the molecular formula C28H52 and a molecular weight of 388.71 g/mol . This compound is a structurally complex, non-benzenoid cycloalkane, consisting of multiple cyclohexyl groups connected by flexible alkyl chains. As a pure hydrocarbon, it is characterized by zero hydrogen bond donors and acceptors, and a high calculated octanol-water partition coefficient (logPoct/wat = 9.854), indicating extreme hydrophobicity . This compound serves as a sophisticated reagent in fundamental chemical research, particularly in the study of non-benzenoid hydrocarbon systems . Its well-defined yet complex structure makes it a valuable subject for investigating physicochemical properties of alicyclic hydrocarbons, including thermodynamic behavior, phase transitions, and viscosity. Key thermodynamic properties include an enthalpy of vaporization (ΔvapH°) of 98.7 kJ/mol at 497 K, a boiling point of 898.25 K, and a melting point of 412.46 K . The temperature-dependent heat capacity (Cp,gas) ranges from 1351.47 to 1479.97 J/mol×K between 898.25 and 1116.06 K . Researchers utilize this hydrocarbon as a model compound in materials science for developing advanced separation techniques and studying the behavior of high molecular weight species in various matrices. It is supplied as a high-purity material for research applications only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

55334-73-1

Molecular Formula

C28H52

Molecular Weight

388.7 g/mol

IUPAC Name

[7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane

InChI

InChI=1S/C28H52/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h25-28H,1-24H2

InChI Key

IJBGDXMHVWEWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(CCCC2CCCCC2)CCCC3CCCCC3

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane

General Synthetic Strategy

The synthesis of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane generally involves the formation of carbon-carbon bonds to construct the heptane backbone substituted with cyclohexyl groups. Given the bulky cyclohexyl substituents, the synthetic route must accommodate steric hindrance and ensure regioselectivity.

A plausible synthetic approach includes:

  • Stepwise alkylation of a heptane derivative or related alkyl chain with cyclohexyl-containing alkyl halides or organometallic reagents.
  • Use of organometallic coupling reactions , such as Grignard or organolithium reagents derived from cyclohexyl precursors, to introduce cyclohexyl substituents at specific positions.
  • Employing controlled reaction conditions to avoid over-alkylation or side reactions due to the multiple reactive sites.

Specific Synthetic Examples and Procedures

While direct literature on this exact compound is scarce, insights can be drawn from related synthetic procedures involving cyclohexyl-substituted alkanes and diarylamines with dicyclohexylmethyl groups, as documented in advanced organic synthesis protocols.

Example Synthesis Procedure (Analogous Approach):
  • Preparation of a cyclohexylpropyl intermediate via nucleophilic substitution or coupling.
  • Coupling of this intermediate with a 1,7-dihaloheptane derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Negishi coupling) to form the desired 1,7-dicyclohexyl-4-(3-cyclohexylpropyl)heptane skeleton.
  • Purification by chromatography to isolate the target compound, confirmed by NMR and mass spectrometry.

This approach is supported by the use of palladium catalysts and ligands such as BrettPhos in related diarylamine syntheses, indicating the feasibility of selective C–C bond formation in complex cycloalkyl systems.

Catalytic and Polymerization Context

The compound or its derivatives may also be involved in catalyst preparation or polymerization processes, where bulky cyclohexyl groups influence stereoregularity and polymer properties. For instance, cyclohexyl-substituted dimethoxypropane derivatives are used in catalyst components for olefin polymerization, suggesting that 1,7-dicyclohexyl-4-(3-cyclohexylpropyl)heptane or related compounds could be synthesized or utilized in such contexts.

Data Table: Physical and Chemical Properties

Property Value Notes
Molecular Formula C28H52
Molecular Weight 388.71 g/mol
Density 0.88 g/cm³ Measured at room temperature
Boiling Point 486.6 ºC at 760 mmHg High thermal stability
Melting Point Not available
Flash Point 232.6 ºC Indicates flammability
CAS Number 55334-73-1 Unique chemical identifier
Synonyms [7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane Alternative name

Research Findings and Analytical Notes

  • Thermal Stability: The compound exhibits a high boiling point and flash point, indicating good thermal stability suitable for high-temperature applications.
  • Synthetic Challenges: The steric bulk of multiple cyclohexyl groups requires carefully controlled synthetic conditions, often involving palladium-catalyzed cross-coupling reactions to achieve selective substitution without side reactions.
  • Catalyst Preparation Role: Cyclohexyl-substituted ethers and related compounds are used in catalyst components for olefin polymerization, suggesting that the compound may be synthesized as part of catalyst systems or as intermediates in polymer chemistry.
  • Lack of Direct Protocols: There is a scarcity of direct, detailed synthetic protocols for this specific compound in open literature, necessitating inference from related cyclohexyl-containing compound syntheses and organometallic methodologies.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .

Scientific Research Applications

1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Molecular Formula : C₃₃H₅₈ (derived from systematic naming).
  • Substituents : Three cyclohexyl groups, two of which are terminal, and one attached via a propyl linker.
  • Polarity: Non-polar due to the absence of functional groups, aligning with typical alkane behavior.

Comparison with Structurally Similar Compounds

The following table compares 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane with analogous branched alkanes and cycloalkanes, using retention index (RI) and relative abundance data from chromatographic analyses of essential oils :

Compound Name Retention Index (RI) Relative Abundance (%) Key Structural Differences
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane 1582 0.21 Three cyclohexyl groups; heptane backbone
5,14-Dibutyloctadecane 1032 0.42 Two linear butyl groups; octadecane chain
7-Hexyldocosane 1133 0.28 Single hexyl substituent; docosane chain
7-n-Propyltridecane 1155 0.26 Linear propyl group; shorter chain (C13)

Key Observations:

Retention Index : The target compound exhibits the highest RI (1582), indicating stronger interactions with chromatographic stationary phases. This is attributed to its higher molecular weight and steric bulk compared to analogs like 5,14-Dibutyloctadecane (RI 1032) .

Research Findings and Implications

  • Chromatographic Behavior : The high RI value suggests utility in gas chromatography (GC) as a reference standard for identifying highly branched alkanes.
  • Synthetic Challenges : Multi-step synthesis would be required to attach cyclohexyl groups regioselectively, likely involving Grignard reactions or cross-coupling methodologies.
  • Natural Occurrence : Detected in essential oils at trace levels, its biological role remains unclear but may relate to plant defense mechanisms or metabolic byproducts .

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